7-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features a pyridine ring fused to a tetrahydroisoquinoline structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its presence in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step reactions. One common method includes the Henry reaction followed by reduction, Nef reaction, and reductive amination . The Henry reaction produces nitroalkenes, which are then reduced to amino alcohols. The Nef reaction converts nitro compounds to carbonyl compounds, which are then subjected to reductive amination to form the desired tetrahydroisoquinoline structure.
Industrial Production Methods: Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or isoquinoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline derivatives, dihydroisoquinolines, and various substituted isoquinolines .
Scientific Research Applications
7-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: This compound is used in the development of bioactive molecules that can interact with biological targets.
Medicine: It has potential therapeutic applications, including as an anticancer, antiviral, and neuroprotective agent.
Industry: It is utilized in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 7-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to various biological effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the pyridine ring.
Pyridine: Contains the pyridine ring but lacks the tetrahydroisoquinoline structure.
Quinoline: Similar to isoquinoline but with a different ring fusion pattern.
Uniqueness: 7-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline is unique due to its combined pyridine and tetrahydroisoquinoline structures, which confer distinct chemical and biological properties. This dual structure allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to its individual components .
Properties
Molecular Formula |
C14H14N2 |
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Molecular Weight |
210.27 g/mol |
IUPAC Name |
7-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C14H14N2/c1-2-13(9-15-6-1)12-4-3-11-5-7-16-10-14(11)8-12/h1-4,6,8-9,16H,5,7,10H2 |
InChI Key |
QPECSDHEUBLAOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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